(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl-pyridinyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Pyridinyl Group: This step involves the coupling of the piperazine ring with a trifluoromethyl-pyridinyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or pyridinyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl-pyridinyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl-pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or chemical reactivity.
Properties
Molecular Formula |
C16H20F3N3O4 |
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Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-11(22)13(23)24)12-8-10(4-5-20-12)16(17,18)19/h4-5,8,11H,6-7,9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChI Key |
FPLJVICBTFQPEZ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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